molecular formula C3H5NO4 B12575104 N-(Formyloxy)-N-methoxyformamide CAS No. 497266-00-9

N-(Formyloxy)-N-methoxyformamide

Cat. No.: B12575104
CAS No.: 497266-00-9
M. Wt: 119.08 g/mol
InChI Key: ZVFDECZNOUSQCI-UHFFFAOYSA-N
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Description

N-(Formyloxy)-N-methoxyformamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of both formyloxy and methoxy functional groups attached to a formamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Formyloxy)-N-methoxyformamide typically involves the formylation of amines or nitroarenes using catalysts. This process is prominent for its chemoselectivity and efficiency, often conducted in eco-friendly media such as water, polyethylene glycol, and ionic liquids . The reaction conditions are mild, and the use of nanocatalysts, transition metal catalysts, organic catalysts, and acidic catalysts is common. These catalysts offer thermal stability, reusability, and high catalytic performance .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of heterogeneous nanocatalysts is particularly favored due to their large specific surface area and high catalytic performance . The process is designed to be environmentally friendly, often employing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(Formyloxy)-N-methoxyformamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using mild oxidizing agents.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the formyloxy or methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include N-fluorobenzenesulfonimide (NFSI) for oxidation and lithium aluminum hydride for reduction . The reaction conditions are generally mild, ensuring the stability of the compound during the process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(Formyloxy)-N-methoxyformamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme-catalyzed reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: This compound is utilized in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of N-(Formyloxy)-N-methoxyformamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formylation of amines, which is a key step in various biochemical processes. The molecular targets include enzymes that catalyze formylation reactions, and the pathways involved are primarily related to the metabolism of amines and nitroarenes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Formyloxy)-N-methoxyformamide include other formylated amides and methoxyformamides. These compounds share similar functional groups but differ in their specific chemical structures and properties.

Uniqueness

This compound is unique due to its dual functional groups, which confer distinct reactivity and stability. This uniqueness makes it a valuable compound in various chemical reactions and applications .

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties, coupled with efficient synthetic routes and mild reaction conditions, make it an important compound in the fields of chemistry, biology, medicine, and industry.

Properties

CAS No.

497266-00-9

Molecular Formula

C3H5NO4

Molecular Weight

119.08 g/mol

IUPAC Name

[formyl(methoxy)amino] formate

InChI

InChI=1S/C3H5NO4/c1-7-4(2-5)8-3-6/h2-3H,1H3

InChI Key

ZVFDECZNOUSQCI-UHFFFAOYSA-N

Canonical SMILES

CON(C=O)OC=O

Origin of Product

United States

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